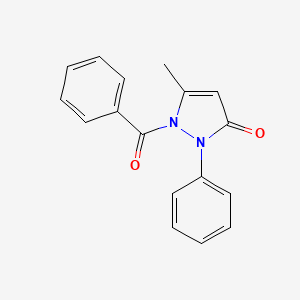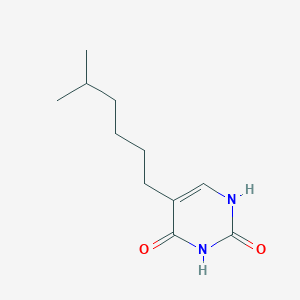![molecular formula C14H14ClFN2O2 B12911189 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-08-0](/img/structure/B12911189.png)
4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, a fluorobenzyl group, and a propyl group attached to a pyridazinone core
準備方法
The synthesis of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyridazinone core.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of corresponding alcohols and acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
科学的研究の応用
4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, affecting various biochemical pathways.
類似化合物との比較
4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a fluorine atom.
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one: Contains a chlorine atom instead of a fluorine atom.
4-Chloro-5-((4-bromobenzyl)oxy)-2-propylpyridazin-3(2H)-one: Contains a bromine atom instead of a fluorine atom.
The uniqueness of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-propylpyridazin-3(2H)-one lies in the presence of the fluorine atom, which can influence its reactivity, binding affinity, and biological activity compared to its analogs.
特性
CAS番号 |
88094-08-0 |
|---|---|
分子式 |
C14H14ClFN2O2 |
分子量 |
296.72 g/mol |
IUPAC名 |
4-chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClFN2O2/c1-2-7-18-14(19)13(15)12(8-17-18)20-9-10-3-5-11(16)6-4-10/h3-6,8H,2,7,9H2,1H3 |
InChIキー |
SIWIDWLEIXPETA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)
![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)

![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)



![4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12911146.png)

![3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12911166.png)


